1,1,1,2,3,3-Hexafluoro-2-propanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

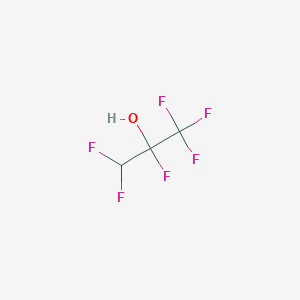

1,1,1,2,3,3-Hexafluoro-2-propanol is a useful research compound. Its molecular formula is C3H2F6O and its molecular weight is 168.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Solvent for Organic Synthesis

HFIP is widely employed as a solvent in organic chemistry due to its ability to solubilize a variety of compounds that are insoluble in conventional organic solvents. It has been used effectively in:

- Polymer Chemistry : HFIP can dissolve polar polymers such as polyamides and polyesters, facilitating their study and application in material science .

- Reactions : HFIP has been utilized in numerous organic reactions including:

Biochemical Applications

HFIP plays a crucial role in biochemistry:

- Protein Studies : It is known to induce α-helical structures in peptides and proteins, which is significant for understanding protein folding and aggregation. HFIP has been shown to convert prion protein structures into less harmful aggregates .

- Nucleic Acid Analysis : Due to its acidity, HFIP serves as an acid in volatile buffers for ion-pair high-performance liquid chromatography (HPLC) mass spectrometry of nucleic acids .

Precursor for Anesthetics

HFIP is a precursor to the inhalational anesthetic sevoflurane. Its metabolites are also studied for their biological effects and potential therapeutic applications .

Fluorinated Compounds Synthesis

HFIP is essential in synthesizing various fluorinated compounds used in pharmaceuticals and agrochemicals. Its unique properties enhance the biological activity of these compounds .

Surface Coatings

The compound is used to formulate advanced surface coatings that provide excellent chemical resistance and durability, making it valuable in industries such as automotive and aerospace .

Polymer Additives

In polymer production, HFIP acts as an additive that improves thermal stability and mechanical properties of the materials produced .

Case Studies

化学反応の分析

Intramolecular Acylation

HFIP promotes intramolecular Friedel-Crafts acylation without requiring Lewis acid catalysts. Dissolving arylalkyl acid chlorides in HFIP initiates cyclization, forming ketones via electrophilic aromatic substitution. Key features include:

-

Catalyst-free conditions : No additional reagents are needed .

-

Operational simplicity : Products are isolated via concentration and purification .

-

Broad substrate scope : Electron-rich and electron-deficient aromatic rings are compatible .

Alkylation with Imidazo[1,2-a]pyridines

HFIP facilitates Friedel-Crafts alkylation of imidazo[1,2-a]pyridines with difluoroacetaldehyde ethyl hemiacetal, yielding C3-difluoromethyl carbinol derivatives. Optimized conditions (Table 1) show HFIP’s dual role as solvent and promoter .

Table 1: Optimization of Reaction Conditions

| Entry | HFIP (equiv.) | Solvent | Yield (%) |

|---|---|---|---|

| 6 | 0.1 | DCM | Trace |

| 7 | 1.0 | DCM | 50 |

| 8 | 2.0 | DCM | 73 |

| 9 | Neat | HFIP | 97 |

Key observations :

Hydroxydifluoromethylation

HFIP enables hydroxydifluoromethylation of imidazo[1,2-a]pyridines, forming difluoromethylated carbinols. The reaction proceeds via:

-

Hemiacetal decomposition : Difluoroacetaldehyde ethyl hemiacetal releases ethanol, generating difluoroacetaldehyde .

-

Carbonium ion formation : HFIP stabilizes intermediates through hydrogen bonding .

-

Nucleophilic addition : Imidazo[1,2-a]pyridine attacks the activated aldehyde .

Table 2: Substrate Scope for Hydroxydifluoromethylation

| Substrate (R) | Product Yield (%) |

|---|---|

| -H | 97 |

| -CH₃ | 95 |

| -OCH₃ | 92 |

| -Cl | 88 |

| -Br | 85 |

Scope highlights :

-

Electron-donating (-CH₃, -OCH₃) and electron-withdrawing (-Cl, -Br) groups are tolerated .

-

Gram-scale synthesis achieves 86% yield, demonstrating industrial viability .

Hydrogen-Bond Activation

HFIP’s strong hydrogen-bond donation enhances electrophilicity of carbonyl groups. For example:

-

In Friedel-Crafts acylation, HFIP stabilizes acyl cations via H-bonding, bypassing Lewis acid requirements .

-

In hydroxydifluoromethylation, HFIP protonates difluoroacetaldehyde, forming reactive carbonium ions .

Exclusion of Radical Pathways

Control experiments with radical scavengers (TEMPO, BHT) confirm non-radical mechanisms (Scheme 1) .

Derivatization of Products

Difluoromethyl carbinols undergo further transformations:

-

Oxidation : Dess–Martin periodinane converts carbinols to ketones (77–79% yield) .

-

Ring-opening : Products serve as intermediates for bioactive molecule synthesis .

Industrial Relevance

特性

CAS番号 |

85592-84-3 |

|---|---|

分子式 |

C3H2F6O |

分子量 |

168.04 g/mol |

IUPAC名 |

1,1,1,2,3,3-hexafluoropropan-2-ol |

InChI |

InChI=1S/C3H2F6O/c4-1(5)2(6,10)3(7,8)9/h1,10H |

InChIキー |

NMFQPFSIPWZZMR-UHFFFAOYSA-N |

正規SMILES |

C(C(C(F)(F)F)(O)F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。